3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is a complex organic compound belonging to the isoquinoline family. Its molecular formula is with a molecular weight of approximately 395.49 g/mol. This compound features a unique structure characterized by a fused isoquinolinone ring system with multiple ethoxy substitutions, specifically at the 3, 4, 6, and 7 positions. The presence of the diethoxyphenylmethyl group further enhances its chemical diversity and potential biological activity .
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
3(2H)-Isoquinolinone derivatives have demonstrated significant biological activities. They are known for their potential as:
The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it may influence enzyme activities or receptor interactions.
The synthesis of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods can be optimized for yield and purity in both laboratory and industrial settings.
This compound has several applications across various fields:
Interaction studies have indicated that 3(2H)-Isoquinolinone derivatives may interact with various biological molecules, including enzymes and receptors. These interactions could lead to modulation of biochemical pathways, making them valuable in drug design and therapeutic applications. The specific mechanisms of action are still being elucidated through ongoing research .
Several compounds share structural similarities with 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Barbonin | Isoquinoline core with various substitutions | Known for its antimicrobial properties |
| Ethaverine | Similar ethoxy substitutions | Used as a muscle relaxant |
| Ethylpapaverine | Contains an ethyl group instead of diethoxy | Used primarily in gastrointestinal treatments |
| Dyscural | Another isoquinoline derivative | Exhibits unique neuroprotective effects |
The uniqueness of 3(2H)-Isoquinolinone lies in its specific substitution pattern and the combination of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds .
The Bischler-Napieralski reaction is a cornerstone for constructing the 3(2H)-isoquinolinone scaffold. This intramolecular electrophilic aromatic substitution cyclizes β-arylethylamides or carbamates into dihydroisoquinolines, which are subsequently oxidized to isoquinolinones. For the target compound, the reaction begins with a β-arylethylamide precursor bearing methoxy or ethoxy groups at positions 6 and 7.
Two competing mechanisms govern the cyclization:
The choice of dehydrating agent significantly impacts the pathway. Phosphoryl chloride (POCl$$3$$) in refluxing toluene is standard, but phosphorus pentoxide (P$$2$$O$$_5$$) or polyphosphoric acid (PPA) enhances yields for electron-deficient substrates. A one-pot adaptation from a recent patent (CN110845410A) demonstrates industrial feasibility: 3,4-dimethoxyphenethylamine is formylated, treated with oxalyl chloride, and cyclized using phosphotungstic acid, achieving 75% yield with >99% purity.
Table 1: Reagent Comparison for Bischler-Napieralski Cyclization
| Dehydrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl$$_3$$ | 110 | 68 | 95 |
| P$$2$$O$$5$$ | 130 | 82 | 99 |
| PPA | 90 | 74 | 97 |
Key considerations include the electron-donating effects of ethoxy groups, which accelerate cyclization, and the need for post-reaction oxidation (e.g., MnO$$_2$$) to convert dihydroisoquinolines to isoquinolinones.
The Pictet-Spengler reaction enables N-alkylation of the isoquinolinone nitrogen with the (3,4-diethoxyphenyl)methyl group. Traditionally, this involves condensing a β-arylethylamine with an aldehyde under acidic conditions. For the target molecule, 3,4-diethoxybenzaldehyde serves as the electrophilic partner.
To mitigate harsh acidic conditions, N-acyliminium intermediates are generated by acylating the imine nitrogen. This approach facilitates cyclization at room temperature with improved regioselectivity. For example, treating the isoquinolinone precursor with acetic anhydride and 3,4-diethoxybenzaldehyde in trifluoroacetic acid yields the N-alkylated product in 85% efficiency.
Table 2: Aldehyde Reactivity in Pictet-Spengler N-Alkylation
| Aldehyde | Catalyst | Yield (%) |
|---|---|---|
| 3,4-Diethoxybenzaldehyde | TFA | 85 |
| 4-Methoxybenzaldehyde | HCl | 72 |
| Benzaldehyde | PTSA | 65 |
Recent advances employ multicomponent domino reactions, where the aldehyde, amine, and additional components (e.g., keto esters) react sequentially to streamline synthesis.
While traditional methods rely on stoichiometric reagents, cobalt catalysis offers a sustainable alternative for constructing the isoquinolinone core with enantiocontrol. Cobalt(III) complexes, paired with chiral ligands (e.g., Cp*Co(CO)I$$_2$$), enable asymmetric C–H activation at the β-position of aryl amides, followed by annulation with alkynes.
The process involves:
Table 3: Cobalt Catalysts for Enantioselective Annulation
| Catalyst | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Cp*Co(CO)I$$_2$$ | (R)-BINAP | 92 | 78 |
| Co(acac)$$_3$$ | (S)-Segphos | 88 | 82 |
| CoCl$$_2$$ | (R)-DM-Segphos | 95 | 75 |
This method is particularly advantageous for installing the 2-methyl group via judicious choice of alkyne substituents.
Installing the 3,4-diethoxy and 6,7-diethoxy groups demands precision. Two strategies prevail:
Pre-installing ethoxy groups on precursors (e.g., 3,4-diethoxyphenethylamine) simplifies synthesis but requires orthogonal protection during cyclization. For example, silyl ethers (TBS) protect ethoxy groups during Bischler-Napieralski reactions, with subsequent TBAF-mediated deprotection.
Table 4: Ethoxylation Methods Comparison
| Method | Substrate | Yield (%) |
|---|---|---|
| Ullmann Coupling | 6-Bromo-7-methoxy | 78 |
| Mitsunobu | 3-Hydroxy-4-methoxy | 65 |
| Silyl Protection/Deprotection | Pre-installed ethoxy | 82 |